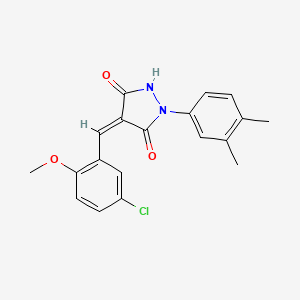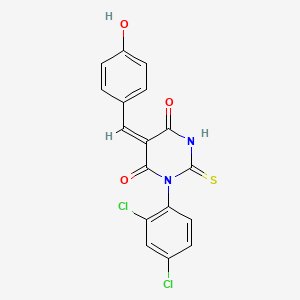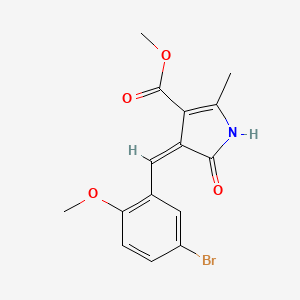
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione, also known as Clomazone, is a herbicide that has been widely used in agriculture to control weeds. It was first introduced in the market in the 1980s and has been used in many countries around the world. Clomazone is a selective herbicide, which means that it only targets certain types of weeds and does not harm other plants.
Mécanisme D'action
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and plant growth. By inhibiting their production, 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione disrupts the normal functioning of the plant, leading to its death. 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is selective in its action, targeting only plants that are sensitive to its mode of action.
Biochemical and Physiological Effects:
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been found to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near water bodies. 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has also been found to have low persistence in soil, which means that it does not accumulate in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its mode of action is well understood. Additionally, 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is selective in its action, which makes it useful for studying plant physiology and biochemistry. However, 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione can be expensive to produce, and its use can be limited by its selectivity.
Orientations Futures
There are several future directions for research on 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione. One area of research is the development of new formulations of 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione that are more effective against weeds and have lower environmental impact. Another area of research is the study of 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione's potential use in medicine, particularly in the treatment of infectious diseases. Additionally, research is needed to understand the long-term effects of 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione on the environment and to develop strategies for its safe use in agriculture.
Méthodes De Synthèse
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione can be synthesized using different methods, but the most common one involves the reaction of 2-methoxy-5-chlorobenzaldehyde with 3,4-dimethylphenylhydrazine in the presence of a base, followed by the addition of 1,3-cyclohexanedione. The resulting product is then purified and crystallized to obtain 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It has been used in various crops, including soybeans, cotton, peanuts, and rice. 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione is also being studied for its potential use in controlling invasive plant species. Additionally, 4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione has been found to have antimicrobial properties and is being studied for its potential use in medicine.
Propriétés
IUPAC Name |
(4Z)-4-[(5-chloro-2-methoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-4-6-15(8-12(11)2)22-19(24)16(18(23)21-22)10-13-9-14(20)5-7-17(13)25-3/h4-10H,1-3H3,(H,21,23)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEXINNPRILZBV-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)OC)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Cl)OC)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(5-chloro-2-methoxybenzylidene)-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912584.png)

![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)

![ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)
![phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912627.png)
![phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912632.png)
![2-oxo-2-phenylethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5912640.png)

![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)
![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B5912652.png)
![3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B5912658.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912671.png)